N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide
Description
N-[1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide is a heterocyclic compound featuring a pyrazole core linked to a 6-fluoro-1,3-benzothiazole moiety and a 2-methoxybenzamide group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-15(13)26-2)24(23-11)19-21-14-8-7-12(20)10-16(14)27-19/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOVIJWSODGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity againstMycobacterium tuberculosis
Mode of Action
tuberculosis. The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the inhibition of bacterial growth.
Biochemical Pathways
tuberculosis. The downstream effects of this interference could include the disruption of bacterial replication and metabolism, ultimately leading to cell death.
Result of Action
The molecular and cellular effects of VU0643590-1’s action are likely related to its inhibitory activity against M. tuberculosis. This could result in the reduction of bacterial load and the alleviation of symptoms associated with tuberculosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyrimidinone-Pyrazole Analogs (Compounds 30, 31, 32)
Compounds 30–32 () share a pyrazole-pyrimidinone core but differ in substituents on the benzamide group (e.g., 3-(methylthio), 3-ethoxy). The absence of a benzothiazole ring in these derivatives reduces structural similarity, but their amide linkages highlight the importance of substituent positioning for solubility and reactivity .
Thiazole-Triazole Derivatives (Compounds 9a–9e)
Compounds 9a–9e () incorporate thiazole-triazole-acetamide motifs instead of benzothiazole-pyrazole. Docking studies suggest these compounds bind to enzyme active sites, similar to benzothiazole-based inhibitors. However, the target compound’s 6-fluoro substitution may enhance binding affinity due to increased electron withdrawal, a feature absent in these analogs .
Benzothiazole Derivatives with Fluorine Substitution
Fluorinated benzothiazoles, such as those reported by Pejchal et al. (), demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Non-fluorinated analogs (e.g., compound 30 in ) may lack comparable efficacy due to reduced electronegativity .
Substituent Effects on Benzamide and Pyrazole Moieties
- 5-Chloro-2-Methoxy Analogs () : Replacing the benzothiazole with a thiophene-thiazole group introduces sulfur-rich heterocycles, which may alter metabolic stability. The chloro substituent vs. fluorine also affects lipophilicity and electronic properties .
- Pyrazole-Isoxazole/Imidazole Derivatives (Compounds 5f–5j, ) : These derivatives feature 2-methoxyphenyl-substituted pyrazoles linked to isoxazole or imidazole carboxamides. Their higher molecular weights (297–388) compared to the target compound may impact bioavailability, emphasizing the role of heterocycle choice in drug design .
Methoxybenzamide Group Comparisons
The 2-methoxybenzamide group is shared with opioid derivatives like 2-methoxyfentanyl (). While the target compound’s benzothiazole-pyrazole core differs significantly, the methoxy group’s role in modulating binding interactions (e.g., hydrogen bonding) is a critical structural feature across diverse pharmacophores .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs provide insights:
Comparative Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
